![molecular formula C16H20N2OS B421557 19-thia-2,9-diazatetracyclo[9.8.0.03,9.012,18]nonadeca-1(11),2,12(18)-trien-10-one CAS No. 102254-58-0](/img/structure/B421557.png)
19-thia-2,9-diazatetracyclo[9.8.0.03,9.012,18]nonadeca-1(11),2,12(18)-trien-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,8,9,10,11,12-decahydro-14H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[1,2-a]azepin-14-one is a complex organic compound with a unique structure that combines elements of cycloheptane, thieno, pyrimido, and azepin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,8,9,10,11,12-decahydro-14H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[1,2-a]azepin-14-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the cycloheptane ring, followed by the introduction of the thieno and pyrimido rings. The final step involves the formation of the azepin ring. Reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,8,9,10,11,12-decahydro-14H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[1,2-a]azepin-14-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,2,3,4,5,8,9,10,11,12-decahydro-14H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[1,2-a]azepin-14-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,8,9,10,11,12-decahydro-14H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[1,2-a]azepin-14-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohepta, thieno, pyrimido, and azepin derivatives, such as:
- 1,2,3,4,5,7,8,9,10,11-Decahydro-5a,12-diaza-benzo[1,2;4,5]dicyclohepten-6-one
- Other derivatives with similar ring structures and functional groups
Uniqueness
1,2,3,4,5,8,9,10,11,12-decahydro-14H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[1,2-a]azepin-14-one is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
102254-58-0 |
|---|---|
Molecular Formula |
C16H20N2OS |
Molecular Weight |
288.4g/mol |
IUPAC Name |
19-thia-2,9-diazatetracyclo[9.8.0.03,9.012,18]nonadeca-1(11),2,12(18)-trien-10-one |
InChI |
InChI=1S/C16H20N2OS/c19-16-14-11-7-3-1-4-8-12(11)20-15(14)17-13-9-5-2-6-10-18(13)16/h1-10H2 |
InChI Key |
LWBYNHFNVQXTIB-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N4CCCCCC4=N3 |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N4CCCCCC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B421474.png)
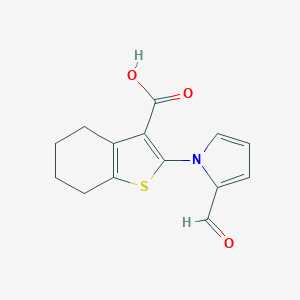
![{[3-(Benzylamino)-2-cyano-3-oxo-1-propenyl]amino}acetic acid](/img/structure/B421476.png)
![3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol](/img/structure/B421477.png)
![2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B421479.png)
![1-(4-Bromophenyl)-2-(8-methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-1-ethanone oxime](/img/structure/B421482.png)
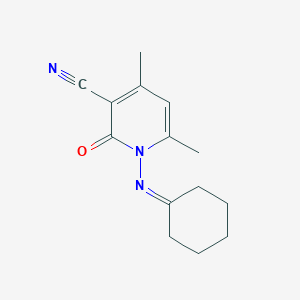
![10-(3-chloropropyl)-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B421488.png)
![2-Tetradecyl-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-dien-8-imine](/img/structure/B421489.png)
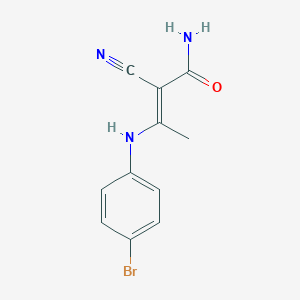
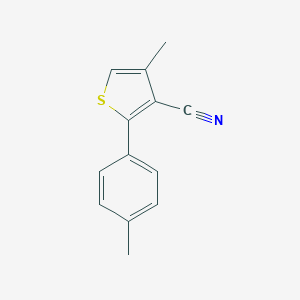
![6,18-Dicyclohexyl-2,14-diazaheptacyclo[12.10.1.12,9.03,8.015,20.021,25.013,26]hexacosa-3(8),4,6,9(26),15(20),16,18,21(25)-octaene](/img/structure/B421496.png)
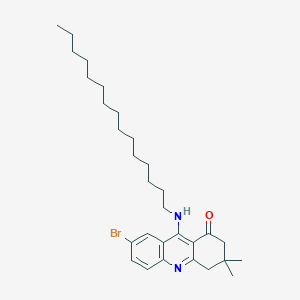
![N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)adamantane-1-carboxamide](/img/structure/B421498.png)
